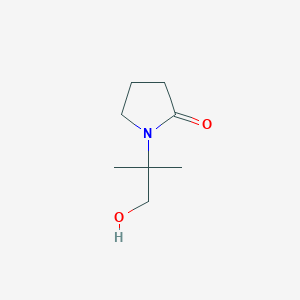

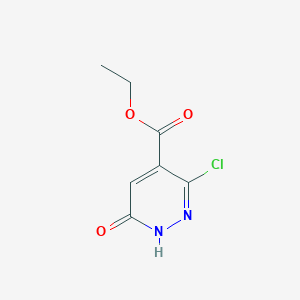

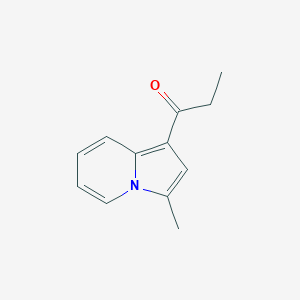

![molecular formula C9H10N2O B3354998 6,7,8,9-Tetrahydro-5h-pyrido[3,2-c]azepin-5-one CAS No. 61479-31-0](/img/structure/B3354998.png)

6,7,8,9-Tetrahydro-5h-pyrido[3,2-c]azepin-5-one

Vue d'ensemble

Description

“6,7,8,9-Tetrahydro-5h-pyrido[3,2-c]azepin-5-one” is a chemical compound . It is used in various research and development applications.

Synthesis Analysis

The synthesis of “this compound” has been reported in the literature . The synthesis involves a scaffold hopping strategy, which identified an active scaffold of 3,4-dihydro-2,6-naphthyridin-1 (2H)-one as the central pharmacophore to derive novel CCR2 antagonists .Molecular Structure Analysis

The molecular structure of “this compound” is based on a pyrido[3,2-c]azepin-5-one core . The structure–activity relationship study with respect to the ring size and the substitution on the naphthyridinone ring gave birth to 1-arylamino-6-alkylheterocycle-6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-ones .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include various steps that lead to the formation of the pyrido[3,2-c]azepin-5-one core . The best antagonism activity in this series was exemplified by compound 13a, which combined the optimal substitutions of 3,4-dichlorophenylamino at C-1 and 3-(4-(N-methylmethylsulfonamido)piperidin-1-yl)propyl at N-6 position .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Approach to Substituted Derivatives : 6,7,8,9-Tetrahydro-5h-pyrido[3,2-c]azepin-5-one can be synthesized through cyclization reactions. A notable method involves the cyclization of 1-(2-(3-azidopropyl)pyridin-3-yl)alkanones under specific reaction conditions. This process, comprising eight steps, allows for the preparation of gram quantities of these compounds (Subota et al., 2017).

- Synthesis Variations : Different synthetic routes have been explored, such as the conversion of certain tetrahydro-5H-pyrido[3,2-b]azepines to their respective pyrazolo derivatives, illustrating the chemical versatility of the core structure (Albright & Du, 2000).

Pharmaceutical Research

- Nicotinic Acetylcholinergic Receptor Ligands : Some derivatives of this compound have been evaluated as potential ligands for nicotinic acetylcholinergic receptors (nAChRs). These compounds have shown varying degrees of affinity, suggesting their potential in exploring interactions at nicotine receptors (Cheng et al., 1999).

- CCR2 Antagonists : In the context of chronic inflammatory diseases, diabetes, and cancer, certain derivatives have been identified as novel chemotypes for CCR2 antagonists. This discovery highlights the potential of this compound in therapeutic applications (Qin et al., 2018).

Synthesis and Evaluation of Novel Derivatives

- Design and Synthesis : New derivatives of this compound have been designed and synthesized, with their structures confirmed through various spectroscopic methods. These compounds have demonstrated potential in different applications, such as herbicidal activities (Wang et al., 2006).

- Pharmacological Applications : The pharmacological significance of these compounds is highlighted by studies focusing on their potential as receptor ligands and in addressing various health conditions (Hussenether & Troschütz, 2004).

Advanced Applications

- Biopharmaceutical Profiling : Preliminary biopharmaceutical profiling of certain novel scaffolds related to this compound has revealed strong structural dependency of their drug-like properties. This aspect is crucial for the development of new medicinal chemistry applications (Muylaert et al., 2014).

Mécanisme D'action

The “6,7,8,9-Tetrahydro-5h-pyrido[3,2-c]azepin-5-one” has been studied as a novel chemotype of CCR2 antagonists . The chemokine CC receptor subtype 2 (CCR2) has attracted intensive interest for drug development in diverse therapeutic areas, including chronic inflammatory diseases, diabetes, neuropathic pain, atherogenesis, and cancer .

Orientations Futures

The “6,7,8,9-Tetrahydro-5h-pyrido[3,2-c]azepin-5-one” represents a novel chemotype of CCR2 antagonists, and there is potential for further development in this area . Future research could focus on optimizing the structure of these compounds to improve their antagonistic activity and selectivity for CCR2 .

Propriétés

IUPAC Name |

6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9-7-3-1-5-10-8(7)4-2-6-11-9/h1,3,5H,2,4,6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIOFAIBUVGZGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=N2)C(=O)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20484166 | |

| Record name | 6,7,8,9-Tetrahydro-5H-pyrido[3,2-c]azepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61479-31-0 | |

| Record name | 6,7,8,9-Tetrahydro-5H-pyrido[3,2-c]azepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

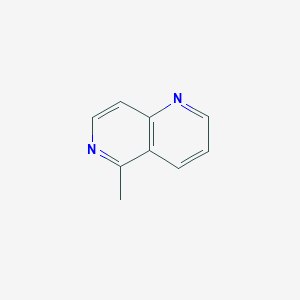

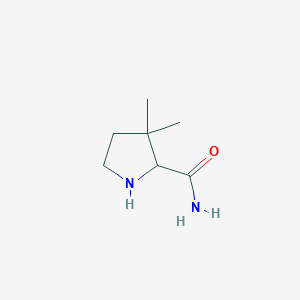

![5,7-Dioxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carbonitrile](/img/structure/B3354924.png)

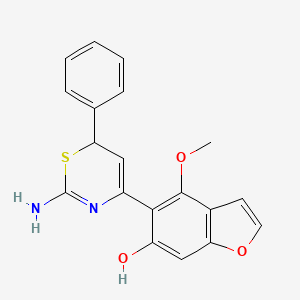

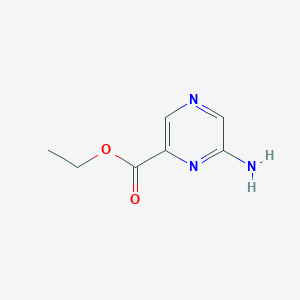

![5-Methyl-5h-pyrido[4,3-b]indole](/img/structure/B3354961.png)

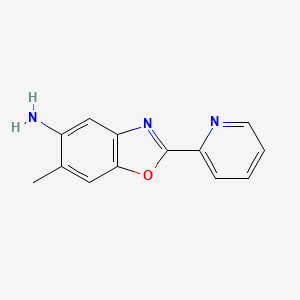

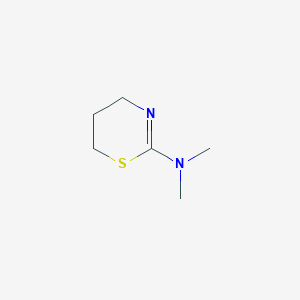

![2-Methylthieno[2,3-b]pyridine](/img/structure/B3354991.png)

![5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-2-methyl-](/img/structure/B3355004.png)

![2-Methyl-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-one](/img/structure/B3355011.png)